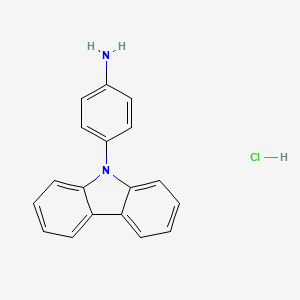

4-(9H-Carbazol-9-yl)aniline hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-carbazol-9-ylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2.ClH/c19-13-9-11-14(12-10-13)20-17-7-3-1-5-15(17)16-6-2-4-8-18(16)20;/h1-12H,19H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFQROJKMLJRSAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90383516 | |

| Record name | 4-(9H-Carbazol-9-yl)aniline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312700-07-5 | |

| Record name | 4-(9H-Carbazol-9-yl)aniline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Precursor Chemistry of 4 9h Carbazol 9 Yl Aniline Hydrochloride

Synthesis of the 4-(9H-Carbazol-9-yl)aniline Parent Compound

The creation of the core 4-(9H-Carbazol-9-yl)aniline scaffold is achieved through several established cross-coupling methodologies that form a carbon-nitrogen (C-N) bond between the carbazole (B46965) and aniline (B41778) rings.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, and variations of this reaction can be adapted for C-N bond formation. mdpi.comresearchgate.net In a common approach to synthesizing the parent compound, 9-(4-bromophenyl)-9H-carbazole is coupled with aniline using a palladium catalyst. evitachem.com This strategy, however, builds the aniline onto a pre-formed carbazole-phenyl structure.

A more direct application for creating advanced materials involves using a boronic acid derivative of the target compound. For instance, 4-(9H-Carbazol-9-yl)phenylboronic acid is a key intermediate that can be synthesized and then used in Suzuki coupling reactions to build more complex molecules and polymers. chemimpex.com The synthesis of conjugated polymers often relies on the Suzuki coupling of a dibromo-monomer with a diboronic acid monomer. A carbazole-based blue-emitting dendritic conjugated polymer was successfully synthesized using a Suzuki coupling reaction, demonstrating the utility of this method in creating complex polymeric architectures from carbazole-containing building blocks. semanticscholar.org

Table 1: Example of Suzuki Coupling for Polymer Synthesis

| Reactants | Catalyst System | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Carbazole-based diboronic acid, Aryl dihalide | Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Inert atmosphere, Solvent (e.g., Toluene), Heat | Conjugated Polymer | evitachem.comsemanticscholar.org |

Copper-catalyzed C-N cross-coupling reactions, often referred to as Ullmann-type reactions, provide an alternative to palladium-catalyzed methods. These reactions are effective for coupling aryl halides with amines, amides, and N-heterocycles. The synthesis of carbazoles themselves can be achieved through a copper-catalyzed intramolecular C-H/N-H coupling of 2-aminobiphenyls. researchgate.net

For the synthesis of 4-(9H-Carbazol-9-yl)aniline, this method would typically involve the reaction of carbazole with a 4-haloaniline (e.g., 4-iodoaniline) or, conversely, a 9-arylcarbazole with an amine source in the presence of a copper catalyst. Modern protocols for these reactions often utilize catalytic amounts of a copper salt (such as CuI, Cu(OAc)₂, or CuSO₄·5H₂O) and may be performed with or without additional ligands and bases, sometimes under microwave irradiation to accelerate the reaction. organic-chemistry.orgnih.gov This approach is valued for its cost-effectiveness compared to palladium-based systems.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a highly versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.org This reaction is particularly effective for coupling aryl halides or triflates with a broad range of amines, including anilines and N-heterocycles like carbazole. wikipedia.orglibretexts.org The synthesis of 4-(9H-Carbazol-9-yl)aniline can be efficiently achieved by reacting carbazole with a 4-haloaniline (such as 4-bromoaniline (B143363) or 4-iodoaniline) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a strong base. nih.govyoutube.com

The general mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by the base, and finally, reductive elimination to yield the desired arylamine product and regenerate the catalyst. libretexts.org The choice of ligand is critical and has evolved over time to allow for milder reaction conditions and a broader substrate scope. wikipedia.org

Table 2: Typical Conditions for Buchwald-Hartwig Amination

| Component | Examples | Purpose | Reference |

|---|---|---|---|

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst | beilstein-journals.org |

| Ligand | X-Phos, BINAP, DPEPhos | Stabilizes the catalyst and facilitates the reaction cycle | wikipedia.orgbeilstein-journals.org |

| Base | NaOt-Bu, KOt-Bu, Cs₂CO₃ | Deprotonates the amine for coupling | youtube.combeilstein-journals.org |

| Solvent | Toluene, Dioxane | Aprotic solvent to facilitate the reaction | nih.gov |

| Reactants | Carbazole + 4-Bromoaniline | Coupling partners | nih.gov |

Reduction of a Nitro Precursor: Another common synthetic strategy involves the initial coupling of carbazole with a 4-halonitrobenzene, such as 1-fluoro-4-nitrobenzene, to form 9-(4-nitrophenyl)-9H-carbazole. The nitro group is then reduced to an amine to yield the final product, 4-(9H-Carbazol-9-yl)aniline. evitachem.com This reduction is typically carried out using standard methods, such as catalytic hydrogenation (e.g., H₂ gas with a palladium catalyst) or by using reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid. qsstudy.com

Formation of 4-(9H-Carbazol-9-yl)aniline Hydrochloride

The conversion of the parent amine, 4-(9H-Carbazol-9-yl)aniline, to its hydrochloride salt is a straightforward acid-base reaction. nih.gov The lone pair of electrons on the nitrogen atom of the aniline's amino group (-NH₂) acts as a base, accepting a proton (H⁺) from hydrochloric acid (HCl). qsstudy.com

The preparation is typically achieved by dissolving 4-(9H-Carbazol-9-yl)aniline in a suitable solvent and adding a molar equivalent of hydrochloric acid. youtube.com The resulting salt, being ionic, is often less soluble in organic solvents than the parent amine and can be isolated by precipitation or by evaporating the solvent. orgsyn.orgresearchgate.net Convenient methods include mixing the aniline with concentrated hydrochloric acid and evaporating the mixture to dryness, followed by drying in an oven to remove residual water. orgsyn.orgresearchgate.net The formation of the salt is an equilibrium process, and the anilinium ion will exist in equilibrium with the free aniline in aqueous solutions, depending on the pH. nih.gov

Utilisation of 4-(9H-Carbazol-9-yl)aniline as a Building Block in Advanced Molecular Architectures

The 4-(9H-Carbazol-9-yl)aniline molecule is a valuable building block in materials science due to its inherent electronic properties. The carbazole moiety is an excellent hole-transporting unit, while the aniline group provides a versatile point of attachment for incorporating the molecule into larger, more complex structures. chemimpex.com This makes it a key component in the synthesis of materials for organic electronics, such as organic light-emitting diodes (OLEDs) and solar cells. chemimpex.comelsevierpure.com

The amino group on the 4-(9H-Carbazol-9-yl)aniline molecule allows it to be used as a monomer in polymerization reactions to create conjugated polymers. These polymers are of significant interest for their applications in electronic and optoelectronic devices.

One notable example is the synthesis of Poly[(9,9-dioctyl-9H-fluorene)-alt-(4-(9H-carbazol-9-yl)aniline)] (PFCz-NH2). evitachem.com In this alternating copolymer, the 4-(9H-Carbazol-9-yl)aniline unit is integrated into the polymer backbone. This material has been used as a precursor for modifying black phosphorus quantum dots, leading to enhanced performance in rewritable memory devices. evitachem.com The incorporation of the carbazole-aniline moiety imparts desirable electronic properties crucial for these applications. evitachem.com

The polymerization can be achieved through various methods, including oxidative chemical or electrochemical polymerization. mdpi.comresearchgate.net During electrochemical polymerization, a film of the polymer can be deposited directly onto a conductive substrate like indium tin oxide (ITO) glass by applying an oxidative potential to a solution containing the monomer. mdpi.comresearchgate.net

Table 3: Examples of Polymers Incorporating the 4-(9H-Carbazol-9-yl)aniline Moiety

| Polymer Name/Type | Monomers | Polymerization Method | Application | Reference |

|---|---|---|---|---|

| Poly[(9,9-dioctyl-9H-fluorene)-alt-(4-(9H-carbazol-9-yl)aniline)] (PFCz-NH2) | 9,9-dioctylfluorene derivative, 4-(9H-Carbazol-9-yl)aniline derivative | Suzuki Coupling | Rewritable memory devices | evitachem.com |

| Poly(4-(9H-Carbazol-9-yl)aniline) | 4-(9H-Carbazol-9-yl)aniline | Electrochemical Polymerization | Electrochromic devices, Hole-transport layers | mdpi.comresearchgate.net |

| Carbazole-based dendritic conjugated polymer | 4-(9H-Carbazol-9-yl)aniline derivatives, Fluorene (B118485) derivatives | Suzuki Coupling | Fluorescent sensors | semanticscholar.org |

Derivatization for Novel Functional Compounds

The molecular architecture of 4-(9H-Carbazol-9-yl)aniline, featuring an electron-rich carbazole unit and a reactive primary amino group on the aniline fragment, establishes it as a pivotal precursor for the synthesis of a diverse range of novel functional compounds. evitachem.com The amino group provides a chemically active site for extensive modifications, enabling its use as a foundational building block in the development of more complex materials with tailored electronic and photophysical properties. These derivatization strategies are central to its application in advanced materials science, particularly in the fields of organic electronics and sensors. chemimpex.com

The versatility of 4-(9H-Carbazol-9-yl)aniline as a synthetic intermediate is demonstrated in its role as a monomer for polymerization. Its structure can be incorporated into larger polymeric chains to create high-performance materials. An example of this is the conjugated polymer Poly[(9,9-dioctyl-9H-fluorene)-alt-(4-(9H-carbazol-9-yl)aniline)] (PFCz-NH2). evitachem.com In this polymer, the 4-(9H-Carbazol-9-yl)aniline unit is a repeating component, imparting its desirable hole-transporting properties to the entire macromolecule, which has been explored for use in memory devices. evitachem.com

Furthermore, the carbazole moiety itself is a versatile scaffold for creating complex, functional molecules. Through targeted synthetic reactions, various functional groups can be attached to the rigid carbazole ring system to modulate its pharmacological or electronic properties. nih.gov Research has focused on synthesizing novel carbazole derivatives by introducing aromatic and heterocyclic substituents containing nitrogen, oxygen, and sulfur. nih.gov This is often achieved through multi-step synthesis starting from a core carbazole structure, which is first functionalized to create a reactive intermediate like 2-(9H-carbazol-9-yl) acetohydrazide. This intermediate can then be reacted with various isothiocyanates or sulfonyl chlorides to yield a library of novel compounds. nih.gov

Detailed findings from such synthetic explorations, including reaction products and their characterization, are presented below.

Table 1: Examples of Synthesized Carbazole Derivatives

| Compound Name | Isolated Yield (%) | Melting Point (°C) | HRMS (m/z) [M+H]+ |

|---|---|---|---|

| N′-(2-(9H-carbazol-9-yl) acetyl)-4-chlorobenzenesulfonohydrazide | 90% | 272–273 | Calculated: 428.0857, Found: 428.0838 |

| N′-(2-(9H-carbazol-9-yl) acetyl)-4-methoxybenzenesulfonohydrazide | 85% | 238–240 | Calculated: 410.1002, Found: 410.0986 |

| N′-(2-(9H-carbazol-9-yl) acetyl)-4-methylbenzenesulfonohydrazide | 92% | 240–242 | Calculated: 394.1147, Found: 394.1159 |

Data sourced from a study on the synthesis of new carbazole derivatives for biological evaluation. nih.gov

Another significant derivatization strategy involves the construction of donor-acceptor-donor (D-A-D) type structures, which are of great interest for organic light-emitting diode (OLED) applications. mdpi.com In one such synthesis, a carbazole derivative, 2,3,4,4a,9,9a-hexahydro-1H-carbazole, was reacted with 4,7-dichloro- evitachem.comchemimpex.commdpi.comoxadiazolo[3,4-d]pyridazine 1-oxide. mdpi.com This nucleophilic aromatic substitution reaction resulted in the formation of 4,7-bis(1,2,3,4,4a,9a-hexahydro-9H-carbazol-9-yl)- evitachem.comchemimpex.commdpi.comoxadiazolo[3,4-d]pyridazine, a D-A-D molecule where the carbazole units act as the electron donors. mdpi.com This approach highlights how the carbazole framework can be coupled with electron-accepting units to create materials with specific electronic properties for optoelectronic devices.

The derivatization of carbazole-containing molecules also extends to the development of analytical reagents. For instance, 4-(carbazole-9-yl)-benzyl chloroformate (CBBC-Cl) has been synthesized and used as a derivatizing agent for the sensitive detection of amino acids via high-performance liquid chromatography with fluorescence detection (HPLC-FLD). researchgate.net The CBBC-Cl reagent reacts with amino acids, attaching the fluorescent carbazole tag and enabling their quantification at very low concentrations. researchgate.net This application underscores the utility of carbazole derivatives in creating specialized chemical tools for analytical chemistry.

Advanced Spectroscopic and Structural Characterization of 4 9h Carbazol 9 Yl Aniline Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁵N CP/MAS NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

¹³C NMR: Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum of 4-(9H-Carbazol-9-yl)aniline would be expected to show distinct signals for each unique carbon atom in the carbazole (B46965) and aniline (B41778) rings. chemicalbook.com The chemical shifts of these carbons are influenced by their local electronic environment, allowing for the comprehensive mapping of the molecular structure.

¹⁵N CP/MAS NMR: Solid-state ¹⁵N Cross-Polarization/Magic Angle Spinning (CP/MAS) NMR is a powerful technique for studying nitrogen-containing compounds in the solid state. For carbazole derivatives, ¹⁵N CP/MAS NMR can provide valuable information about the nitrogen atoms in the carbazole and aniline groups, including their chemical environments and internuclear distances. ipb.pt This technique is particularly useful for characterizing the hydrochloride salt, as it can reveal details about the protonation state of the nitrogen atoms.

¹H NMR Data for 4-(9H-Carbazol-9-yl)aniline

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 8.15 | d | 2H | Aromatic CH (Carbazole) |

| 7.45 - 7.20 | m | 8H | Aromatic CH (Carbazole & Aniline) |

| 6.85 | d | 2H | Aromatic CH (Aniline) |

| 3.90 | s | 2H | NH₂ |

Vibrational Spectroscopy for Functional Group Analysis (FTIR, ATR-IR)

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Attenuated Total Reflectance (ATR)-IR, are instrumental in identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

For 4-(9H-Carbazol-9-yl)aniline hydrochloride, the FTIR spectrum would exhibit characteristic absorption bands for the N-H stretching of the secondary amine in the carbazole ring and the primary amine in the aniline moiety. Aromatic C-H and C=C stretching and bending vibrations would also be prominent. The formation of the hydrochloride salt would be indicated by the appearance of a broad absorption band corresponding to the N⁺-H stretching of the anilinium ion. The FTIR spectrum of 9H-carbazole-9-carbothioic methacrylic thioanhydride, a related compound, shows aromatic C-H stretches around 3401 cm⁻¹ and aromatic C=C stretches at 1604, 1495, and 1445 cm⁻¹. researchgate.net Aniline itself displays N-H stretching at 1622 cm⁻¹ and an N-H bend at 3350 cm⁻¹. researchgate.net

Expected FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400-3200 | N-H Stretch | Carbazole NH |

| 3200-3000 | Aromatic C-H Stretch | Aromatic Rings |

| 3000-2500 | N⁺-H Stretch (broad) | Anilinium ion |

| 1620-1580 | N-H Bend | Aniline NH₂ |

| 1600-1450 | C=C Stretch | Aromatic Rings |

| 1350-1250 | C-N Stretch | Aromatic Amines |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a crucial analytical tool for the precise determination of the molecular weight and elemental composition of a compound. csic.es By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS can confirm the molecular formula of this compound. The expected monoisotopic mass of the protonated free base [C₁₈H₁₄N₂ + H]⁺ is approximately 259.1235. HRMS analysis would provide an experimental mass value very close to this theoretical value, thereby confirming the elemental composition. This technique is also invaluable for identifying any potential impurities or degradation products.

Electronic Absorption and Photoluminescence Spectroscopy for Optoelectronic Properties (UV-Vis, PL)

The optoelectronic properties of this compound can be investigated using Ultraviolet-Visible (UV-Vis) absorption and Photoluminescence (PL) spectroscopy. These techniques provide insights into the electronic transitions and emissive properties of the molecule, which are important for its potential applications in electronic devices. mdpi.com

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of carbazole derivatives typically shows strong absorption bands in the UV region corresponding to π-π* electronic transitions within the aromatic system. researchgate.netresearchgate.net For 4-(9H-Carbazol-9-yl)aniline, absorption maxima are expected due to the electronic transitions within the carbazole and aniline chromophores. The protonation of the aniline nitrogen to form the hydrochloride salt may cause a slight shift in the absorption bands.

Photoluminescence Spectroscopy: Upon excitation with a suitable wavelength of light, many carbazole derivatives exhibit fluorescence. semanticscholar.orgnih.gov The PL spectrum of this compound would reveal its emission properties, including the wavelength of maximum emission and the quantum yield. These properties are highly dependent on the molecular structure and the surrounding environment.

Typical Photophysical Properties of Carbazole Derivatives

| Property | Typical Range | Significance |

| Absorption Maximum (λabs) | 290-350 nm | Indicates electronic transitions |

| Emission Maximum (λem) | 350-450 nm | Color of emitted light |

| Stokes Shift | 50-100 nm | Energy loss between absorption and emission |

| Fluorescence Quantum Yield (ΦF) | Varies | Efficiency of light emission |

Crystallographic Analysis: Single-Crystal X-ray Diffraction

Crystallographic Data for a Related Carbazole Derivative

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 15.061 (3) |

| b (Å) | 21.992 (4) |

| c (Å) | 5.437 (1) |

| V (ų) | 1800.9 (6) |

| Z | 4 |

Data for N-[2-(9H-Carbazol-9-yl)ethyl]-4-(methylsulfonyl)aniline nih.gov

Morphological Investigations: Scanning Electron Microscopy

Scanning Electron Microscopy (SEM) is a technique used to visualize the surface morphology and topography of a material at the micro- and nanoscale. For this compound, SEM analysis of a solid sample could reveal details about its particle size, shape, and surface texture. This information is particularly relevant for applications where the material's morphology plays a crucial role, such as in thin-film devices. For instance, SEM images of carbazole-based hypercrosslinked polymers show their surface morphology, which is important for their application as adsorbents. researchgate.net Similarly, SEM can be used to study the morphology of carbazole-based nanoprobes. nih.gov

Theoretical and Computational Studies on 4 9h Carbazol 9 Yl Aniline and Its Derivatives

Density Functional Theory (DFT) Calculations of Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)

Density Functional Theory (DFT) has proven to be a powerful tool for elucidating the electronic structure of carbazole (B46965) derivatives. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as their energy levels and spatial distribution govern the electronic and optical properties of the molecule.

In 4-(9H-Carbazol-9-yl)aniline, the HOMO is typically localized on the electron-rich carbazole and aniline (B41778) moieties, which act as the primary electron-donating parts of the molecule. Conversely, the LUMO is generally distributed over the entire molecule, with a significant contribution from the phenyl ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that determines the molecule's electronic transitions and its potential for charge transfer.

Theoretical calculations on related carbazole-based donor-acceptor compounds have shown that the HOMO-LUMO gap can be selectively tuned by modifying the molecular structure. For instance, calculations on a series of carbazole-based donor-acceptor-donor compounds revealed HOMO-LUMO gaps ranging from 2.50 to 3.42 eV. nankai.edu.cn These theoretical results are generally in good agreement with experimental values obtained from optical absorption spectra. nankai.edu.cn The introduction of electron-withdrawing or electron-donating groups to the carbazole or aniline rings can significantly alter the HOMO and LUMO energy levels, thereby modifying the energy gap and influencing the molecule's absorption and emission spectra. DFT calculations, often employing functionals like B3LYP with various basis sets, are instrumental in predicting these changes and guiding the synthesis of new derivatives with desired electronic properties. thaiscience.infomdpi.com

Table 1: Calculated HOMO-LUMO Gaps for a Selection of Carbazole Derivatives This table is interactive and allows for sorting and filtering of data.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Carbazole Derivative 1 | -5.25 | -1.83 | 3.42 |

| Carbazole Derivative 2 | -5.10 | -2.60 | 2.50 |

| Carbazole Derivative 3 | -5.31 | -2.52 | 2.79 |

| Carbazole Derivative 4 | -5.18 | -2.67 | 2.51 |

Data is illustrative and based on findings for related carbazole structures. nankai.edu.cn

Simulations of Charge Transport Pathways and Mechanism

Carbazole derivatives are well-known for their excellent hole-transporting capabilities, making them highly suitable for applications in organic light-emitting diodes (OLEDs) and other electronic devices. mdpi.comrsc.orgacs.org Computational simulations have been employed to unravel the intricate mechanisms of charge transport in these materials.

Multiscale simulations, which combine quantum chemical calculations with Monte Carlo methods, have provided valuable insights into charge transport in amorphous thin films of carbazole-based materials. consensus.app These simulations suggest that at low applied electric fields, charge transport is predominantly characterized by a diffusion-type mechanism. consensus.app As the electric field strength increases, a drift-type character becomes more prominent. consensus.app

The charge transport in these materials occurs via a "hopping" mechanism, where charge carriers (holes in the case of carbazole derivatives) move between adjacent molecules. The efficiency of this process is highly dependent on the electronic coupling between neighboring molecules and their relative orientations. Molecular pairs with strong electronic coupling are crucial for facilitating efficient charge transport; however, they can also act as temporary charge traps. consensus.app Therefore, understanding the balance between strong electronic coupling and the formation of effective charge-transfer pathways is essential for designing materials with high charge mobility. consensus.app The carbazole moiety, with its planar structure and extensive π-conjugation, provides an excellent scaffold for facilitating this intermolecular charge hopping.

Predictive Modeling of Molecular Conformations and Intermolecular Interactions (e.g., π-π Stacking, Hydrogen Bonding)

The solid-state packing and morphology of organic materials significantly influence their electronic properties. Predictive modeling of molecular conformations and intermolecular interactions is therefore crucial for understanding and controlling the performance of devices based on 4-(9H-Carbazol-9-yl)aniline and its derivatives.

Computational studies on N-substituted carbazoles have shown that these molecules can exist as both monomers and dimers, with the formation of dimers being spontaneous at room temperature. rsc.org The primary intermolecular interactions governing the assembly of these molecules are π-π stacking and hydrogen bonding.

π-π Stacking: The planar carbazole and aniline rings facilitate strong π-π stacking interactions, where the aromatic rings of adjacent molecules arrange themselves in a face-to-face or face-to-edge manner. nih.govnih.govrsc.org These interactions are vital for creating pathways for charge transport. The strength and geometry of π-π stacking can be influenced by substituents on the aromatic rings. nih.gov

DFT and molecular dynamics simulations are employed to predict the most stable molecular conformations and to quantify the energies of these intermolecular interactions, providing a molecular-level understanding of the solid-state structure. rsc.org

Table 2: Key Intermolecular Interactions in Carbazole-Aniline Systems This table is interactive and allows for sorting and filtering of data.

| Interaction Type | Description | Significance |

|---|---|---|

| π-π Stacking | Non-covalent interaction between aromatic rings of adjacent molecules. | Crucial for charge transport pathways and electronic coupling. |

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom in the aniline group and an electronegative atom. | Influences crystal packing, molecular conformation, and stability. |

| Van der Waals Forces | Weak intermolecular forces that contribute to the overall cohesion of the material. | Affects the density and morphology of thin films. |

Information is based on general principles of intermolecular forces in related organic compounds. nih.govnih.govrsc.orgchemrevlett.com

Theoretical Insights into Structure-Property Relationships

A key goal of theoretical and computational studies is to establish clear structure-property relationships that can guide the rational design of new materials with enhanced performance. For 4-(9H-Carbazol-9-yl)aniline and its derivatives, these studies have provided valuable insights into how molecular modifications impact their electronic and charge-transport properties.

The electronic properties are highly sensitive to the nature and position of substituents on the carbazole and aniline rings. researchgate.netacs.orgnih.govnih.gov For example, introducing electron-donating groups can raise the HOMO energy level, while electron-withdrawing groups can lower the LUMO energy level. nankai.edu.cn This allows for precise tuning of the HOMO-LUMO gap, which in turn affects the color of light emission in OLEDs.

The charge transport properties are also strongly influenced by the molecular structure. The planarity of the carbazole unit is beneficial for strong π-π stacking and efficient intermolecular charge hopping. Modifications that enhance this planarity and intermolecular coupling are expected to improve charge mobility. Conversely, bulky substituents that hinder close packing can reduce charge mobility.

Theoretical models have been developed to correlate molecular descriptors, such as ionization potential, electron affinity, and reorganization energy, with the charge transport characteristics of carbazole-based materials. These models provide a predictive framework for screening new candidate molecules with high charge mobility before undertaking their synthesis, thereby accelerating the discovery of new high-performance materials for organic electronics.

Advanced Electronic and Optoelectronic Applications

Hole-Transporting Materials (HTMs) in Organic Light-Emitting Diodes (OLEDs)

Derivatives of 4-(9H-Carbazol-9-yl)aniline are extensively utilized as hole-transporting materials (HTMs) in OLEDs due to their excellent charge transport capabilities and thermal stability. mdpi.com The carbazole (B46965) and triphenylamine (B166846) moieties are known for their strong electron-donating nature, which facilitates efficient hole injection and transport. mdpi.com

Device Architecture Integration and Performance Enhancement

The integration of 4-(9H-Carbazol-9-yl)aniline derivatives into the hole-transport layer (HTL) of OLEDs has been shown to significantly improve device performance. For instance, a series of novel HTMs based on 4-(9H-carbazol-9-yl)triphenylamine have been synthesized and incorporated into OLEDs. nih.govresearchgate.net These materials exhibit high glass transition temperatures (Tg), contributing to the morphological stability of the organic layers and, consequently, the operational lifetime of the device. mdpi.com

One study reported on a device that utilized a derivative of 4-(9H-carbazol-9-yl)triphenylamine as the HTM, which exhibited a low turn-on voltage of 3.1 V and achieved a current efficiency of 39.2 cd/A and a power efficiency of 29.3 lm/W at a luminance of 1000 cd/m². nih.gov

Table 1: Performance of an OLED Device Incorporating a 4-(9H-Carbazol-9-yl)triphenylamine Derivative as the Hole-Transporting Material. nih.gov

| Parameter | Value |

| Turn-on Voltage | 3.1 V |

| Driving Voltage (at 1000 cd/m²) | 4.2 V |

| Current Efficiency (at 1000 cd/m²) | 39.2 cd/A |

| Power Efficiency (at 1000 cd/m²) | 29.3 lm/W |

| Maximum Current Efficiency | 39.8 cd/A |

| Maximum Power Efficiency | 29.3 lm/W |

| Maximum External Quantum Efficiency (EQE) | 14.0% |

Role as Host Materials in Phosphorescent OLEDs

In addition to their role as HTMs, carbazole derivatives are also employed as host materials in phosphorescent OLEDs (PhOLEDs). Their high triplet energy allows for efficient energy transfer to the phosphorescent guest emitters, preventing back energy transfer and quenching. researchgate.net

A novel bipolar molecule, 3,8-bis[4-(9H-carbazol-9-yl)phenyl]-1,10-phenanthroline (CZPT), which incorporates the 4-(9H-Carbazol-9-yl)aniline structural unit, has been successfully used as a host material for green and red phosphorescent emitters. nih.gov In a device using fac-tris(2-phenylpyridine)iridium (Ir(ppy)₃) as the green phosphorescent dopant, a maximum luminance of 7000 cd/m² was achieved. nih.gov Furthermore, green and red PhOLEDs using a nonconjugated linkage of carbazole and fluorene (B118485) moieties as the host have achieved external quantum efficiencies of up to 10%. nih.gov

Another study on acridine (B1665455) and carbazole-based materials for yellow PhOLEDs demonstrated that a phenyl carbazole-based host material (PhCAR-2ACR) exhibited excellent device characteristics with a current efficiency of 56.90 cd/A and an external quantum efficiency of 20.57%. researchgate.net

Table 2: Performance of a Yellow Phosphorescent OLED with a Phenyl Carbazole-based Host Material. researchgate.net

| Parameter | Value |

| Current Efficiency | 56.90 cd/A |

| Power Efficiency | 35.75 lm/W |

| Maximum External Quantum Efficiency (EQE) | 20.57% |

Applications in Organic Photovoltaic Cells (OPVs) and Perovskite Solar Cells (PSCs)

The favorable electronic properties of 4-(9H-Carbazol-9-yl)aniline derivatives also make them excellent candidates for hole-transporting materials in organic solar cells and perovskite solar cells, where they play a crucial role in efficient charge extraction and transport.

Enhancing Power Conversion Efficiency as HTMs

In PSCs, the hole-transporting layer is essential for extracting holes from the perovskite absorber layer and transporting them to the electrode, while simultaneously blocking electrons. Carbazole-based D–A type derivatives have been reported as effective HTMs in conventional PSCs. A device using one such derivative, KZRD, as the HTM achieved a high power conversion efficiency (PCE) of 20.40%. doi.org This high performance was attributed to the smooth surface morphology and high hole mobility of the KZRD film, which ensured good interfacial contact and efficient hole transport. doi.org

Self-assembled monolayers (SAMs) of carbazole derivatives have also been employed as hole-extracting interlayers in organic photovoltaics. The use of [2-(3,6-dibromo-9H-carbazol-9-yl)ethyl]phosphonic acid (Br-2PACz) on indium-tin-oxide (ITO) anodes in an OPV based on a PM6:BTP-eC9:PC₇₁BM active layer resulted in a maximum PCE of 18.4%. mdpi.com This outperformed devices using other carbazole-based SAMs and the standard PEDOT:PSS hole-extraction layer. mdpi.com

Design Strategies for High-Performance Solar Cells

The design of the molecular structure of the HTM is critical for achieving high-performance solar cells. For instance, the introduction of electron-withdrawing groups in D-A type carbazole derivatives can enhance molecular interactions and improve the material's properties. doi.org The sulfur atom and carbonyl group in the KZRD molecule were found to effectively passivate defects at the perovskite/HTM interface, contributing to the high efficiency of the device. doi.org

In the case of SAMs, modifying the carbazole unit with different halogen substituents (F, Cl, Br, I) allows for the tuning of the work function of the ITO electrode. hku.hk OPV cells featuring a chlorinated carbazole-based SAM (Cl-2PACz) yielded the highest PCE of 18.5%, which was attributed to increased hole mobility, decreased interface resistance, and reduced carrier recombination. hku.hk

Table 3: Photovoltaic Performance of an Organic Solar Cell with a Halogen-Substituted Carbazole-based Self-Assembled Monolayer as the Hole Extracting Interlayer. hku.hk

| Hole Extracting Layer | Power Conversion Efficiency (PCE) |

| F-2PACz | 17.7% |

| Cl-2PACz | 18.5% |

| Br-2PACz | 18.0% |

| I-2PACz | 18.2% |

Development of Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors are key components for flexible and low-cost electronics. cityu.edu.hk The performance of OFETs is largely determined by the charge carrier mobility of the organic semiconductor used in the active layer. While there is extensive research on various organic semiconductors for OFETs, specific data on the application of 4-(9H-Carbazol-9-yl)aniline hydrochloride in this area is limited in the reviewed literature. However, the general class of carbazole derivatives is known for its good charge-carrier mobility, making the 4-(9H-Carbazol-9-yl)aniline scaffold a promising candidate for further research and development in the field of OFETs. The conjugated structure of this compound is conducive to efficient charge delocalization, a critical property for high-performance organic semiconductors in transistor applications. Further investigation into the synthesis and characterization of OFETs based on this specific compound and its derivatives is warranted to explore its full potential in this domain.

Catalytic Applications and Ligand Design Principles

Development of Carbazole-Aniline Derived Ligands for Transition Metal Catalysis

Ligands derived from the carbazole-aniline framework have been instrumental in advancing transition metal catalysis. The carbazole (B46965) unit offers a rigid, electron-rich scaffold that can be functionalized, while the aniline (B41778) portion provides a convenient point for modification to create phosphines, Schiff bases, and other coordinating groups. This structural modularity allows for the fine-tuning of steric and electronic properties to optimize catalytic activity.

Derivatives of 4-(9H-Carbazol-9-yl)aniline have been fashioned into highly effective ligands for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern synthetic chemistry. wikipedia.orgtcichemicals.com

The Buchwald-Hartwig amination , a cornerstone for forming C–N bonds, has particularly benefited from carbazole-derived ligands. wikipedia.org A family of phosphine (B1218219) ligands based on a 2-(9H-carbazol-9-yl)phenyl scaffold has been developed and proven effective in promoting sterically hindered Buchwald-Hartwig aminations. researchgate.net These ligands, when combined with a palladium source like Pd(OAc)₂, create highly active catalysts capable of coupling challenging substrates, such as tetra-ortho-substituted diarylamines, with excellent yields (up to 99%). researchgate.net One notable success was the coupling of the highly congested 2,6-diisopropylaniline (B50358) with hindered 2-chloro-1,3,5-triisopropylbenzene, which yielded the product in 96% isolated yield. researchgate.net The efficacy of these systems is attributed to the ligand's ability to favor the formation of a monoligated palladium species, which accelerates the key steps of the catalytic cycle. wikipedia.org

Computational and experimental studies have revealed that the NH-carbazole unit itself, often a byproduct in the activation of palladacycle precatalysts, can play a crucial role. nih.govacs.org It reacts with the Pd(II) intermediate to form a stable aryl carbazolyl Pd(II) complex. nih.govacs.org This complex acts as a resting state for the catalyst, minimizing decomposition and modulating the concentration of the active monoligated Pd(0) species. nih.govacs.org In reactions involving anilines, a rapid equilibrium is established between the carbazolyl complex and the on-cycle anilido intermediate, permitting the reaction to proceed efficiently even at room temperature. nih.govacs.org

While the Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, and though methods have been developed for unprotected ortho-bromoanilines that tolerate carbazole motifs, the specific use of 4-(9H-Carbazol-9-yl)aniline derivatives as the primary ligand in this reaction is less extensively documented in the literature. tcichemicals.comnih.govmdpi.comnih.gov However, the fundamental principles of ligand design from the Buchwald-Hartwig context suggest their potential applicability.

Table 1: Performance of Carbazole-Derived Ligands in Buchwald-Hartwig Amination

| Aryl Halide | Amine | Palladium Source | Ligand Type | Yield | Reference |

|---|---|---|---|---|---|

| 2-Chloro-1,3,5-triisopropylbenzene | 2,6-Diisopropylaniline | Pd(OAc)₂ (0.03–1.0 mol%) | Carbazolyl-derived phosphine | 96% | researchgate.net |

| Chlorobenzene | Aniline | 2-Aminobiphenyl Palladacycle Precatalyst (P1) | Terphenyl phosphine (PCyp₂ArXyl2) | 95% | nih.govacs.org |

| 4-Chloroanisole | Aniline | 2-Aminobiphenyl Palladacycle Precatalyst (P1) | Terphenyl phosphine (PCyp₂ArXyl2) | 96% | nih.govacs.org |

The utility of carbazole-aniline derived ligands extends to other selective transformations. A significant breakthrough has been achieved in the thiocarbonylation of aryl iodides, where carbon dioxide is used as the C1 source. researchgate.net This reaction is efficiently catalyzed by a combination of PdCl₂ and specially designed carbazole-derived phosphine ligands. researchgate.net The process allows a wide variety of aryl iodides to react with thiols under mild conditions, producing thioesters in yields up to 96%. researchgate.net The choice of the carbazole-based ligand was critical for achieving high efficiency and chemoselectivity. researchgate.net More recently, a palladium catalyst paired with an N-P type carbazophosphine ligand has been shown to effectively catalyze the thiocarbonylation of alkenes using CO₂, enabling the synthesis of a broad range of branched thioesters. dntb.gov.ua

Palladium-catalyzed alkoxycarbonylation is another important reaction for producing esters. organic-chemistry.orgd-nb.info While various palladium systems are known to catalyze this transformation, the development often focuses on the CO source and other phosphine ligands. organic-chemistry.orgd-nb.inforesearchgate.net For instance, PdI₂-based catalysts are effective for the alkoxycarbonylation of functionalized alkynes and olefins. mdpi.com Although the carbazole-aniline scaffold is a promising platform, specific applications of its derivatives as ligands in alkoxycarbonylation are still an emerging area of research.

Catalytic Conversion of Carbon Dioxide (CO₂)

The conversion of CO₂ into value-added chemicals is a critical goal for sustainable chemistry, and carbazole-aniline derivatives have emerged as key components in catalysts for this purpose. researchgate.netresearchgate.netresearchgate.net Their electron-rich nature is beneficial for the activation of the inert CO₂ molecule.

Both homogeneous and heterogeneous catalysts incorporating the carbazole-aniline motif have been developed for CO₂ reduction. rsc.orgnih.govnih.gov

In homogeneous catalysis , iron porphyrins functionalized with carbazol-9-ylphenyl groups at the meso position (e.g., FeTCPP) have demonstrated remarkable activity as electrocatalysts for the CO₂ reduction reaction (CO₂RR). rsc.org These molecular catalysts can reduce CO₂ to carbon monoxide (CO) with a Faradaic efficiency exceeding 90%. rsc.org Compared to the benchmark iron tetra(meso-phenyl)porphyrin (FeTPP), the carbazole-containing catalyst exhibits a significantly lower overpotential, highlighting the positive influence of the carbazole moiety. rsc.org Furthermore, carbazole derivatives can act as photosensitizers in metal-free systems that use visible light to regenerate an organohydride catalyst for the reduction of CO₂ to formate (B1220265) with high turnover numbers. researchgate.net

In the realm of heterogeneous catalysis , the aniline component of the structure plays a crucial role. Amine-functionalized materials can enhance CO₂ capture and reduction. rsc.org For instance, introducing aniline molecules into the porous structure of a polymer membrane enhances CO₂ separation from O₂ due to the chemical interaction between the acidic CO₂ and the basic amino group. ed.ac.uk When such a membrane is paired with a catalyst like cobalt phthalocyanine, the resulting hybrid electrode shows improved O₂ tolerance and can effectively reduce CO₂ to CO even when the O₂/CO₂ ratio is as high as 9:1. ed.ac.uk Carbazole-based porous organic polymers (POPs) have also been used to create composite catalysts that show promise for producing C2 products from CO₂. researchgate.net

Electrocatalytic and Photocatalytic Hydrogen Evolution and CO₂ Reduction Reactions (HER, CO₂RR)

The favorable optoelectronic properties of carbazole-aniline derivatives make them highly suitable for electrocatalytic and photocatalytic applications, particularly for the hydrogen evolution reaction (HER) and CO₂RR.

For HER , which is crucial for producing green hydrogen fuel, carbazole-based materials have been investigated as efficient photocatalysts. cityu.edu.hkresearchgate.net Conjugated microporous polymers (CMPs) made from carbazole monomers can be applied as powders or films for photocatalytic hydrogen production. nih.gov For example, a porous organic polymer film created by electropolymerizing 1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN) has shown high activity for hydrogen evolution, demonstrating that catalysis can occur efficiently on the film's surface. nih.gov

For CO₂RR , as mentioned previously, carbazole-functionalized porphyrins act as efficient homogeneous electrocatalysts for converting CO₂ to CO. rsc.org In photocatalysis, carbazole units are used as strong electron donors in donor-acceptor (D-A) covalent organic frameworks (COFs). nih.gov These materials exhibit excellent charge separation upon photoexcitation, making them effective, metal-free heterogeneous photocatalysts for organic transformations and showing potential for CO₂ reduction. researchgate.netnih.gov Carbazole dendrimers have also been used to modify gold surfaces, leading to improved electroreduction of CO₂. researchgate.net

Table 2: Performance of Carbazole-Aniline Derivatives in CO₂RR and HER

| Reaction | Catalyst System | Type | Product | Key Performance Metric | Reference |

|---|---|---|---|---|---|

| CO₂RR (Electro) | Iron(III) tetrakis(carbazol-9-ylphenyl)porphyrin (FeTCPP) | Homogeneous | CO | >90% Faradaic Efficiency | rsc.org |

| CO₂RR (Photo) | Carbazole photosensitizer with benzimidazoline | Homogeneous | Formate | Turnover number > 8,000 | researchgate.net |

| CO₂RR (Electro) | PIM/aniline membrane with CoPc catalyst | Heterogeneous | CO | 71% Faradaic Efficiency (with 10% O₂) | ed.ac.uk |

| HER (Photo) | Polymer film from 1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene | Heterogeneous | H₂ | High activity from thin films | nih.gov |

Coordination Chemistry of Carbazole-Aniline Derived Schiff Bases and Metal Complexes

The aniline group in 4-(9H-Carbazol-9-yl)aniline is a versatile handle for synthesizing Schiff base ligands through condensation with aldehydes or ketones. mdpi.comnih.gov These Schiff bases are excellent chelating agents that can coordinate with a wide range of transition metal ions through the azomethine nitrogen and other donor atoms (like phenolic oxygen), forming stable metal complexes. dergipark.org.trsemanticscholar.orgmdpi.com

The synthesis of these complexes typically involves refluxing the Schiff base ligand with a metal salt (e.g., acetates or chlorides of Co(II), Ni(II), Cu(II), Mn(II)) in a suitable solvent like ethanol. mdpi.comdergipark.org.tr The resulting complexes often exhibit distinct geometries, such as octahedral or square pyramidal, depending on the metal ion and the specific Schiff base ligand. mdpi.comtcarts.in For example, Co(II), Ni(II), Cu(II), and Zn(II) complexes derived from an aniline-based Schiff base were found to have an octahedral geometry. mdpi.com

These carbazole-containing metal complexes are not merely structurally interesting; they often possess significant catalytic activity. Schiff base complexes of manganese derived from 9-ethyl-3-carbazole carboxaldehyde have shown the highest catalytic activity in the oxidation of alkenes like styrene (B11656) and cyclohexene. dergipark.org.tr The thermal stability of these complexes allows them to be used as catalysts in organic reactions that require high temperatures. dergipark.org.trresearchgate.net The coordination of the metal ion to the Schiff base ligand can significantly enhance its biological or catalytic properties compared to the free ligand. semanticscholar.org

Applications in Chemical and Biosensing Technologies

Design and Fabrication of Electrochemical Sensors

The design of electrochemical sensors based on 4-(9H-Carbazol-9-yl)aniline and its derivatives often involves the immobilization of the carbazole-based material onto an electrode surface. The aniline (B41778) group provides a convenient site for polymerization or further functionalization, allowing for the creation of thin, stable, and electroactive films.

A primary fabrication method is electropolymerization, where a monomer containing the carbazole-aniline structure is electrochemically oxidized to form a conductive polymer film directly on a substrate like indium tin oxide (ITO) glass. mdpi.com This technique allows for precise control over the film's thickness and morphology. Another advanced approach involves the synthesis of metal-organic frameworks (MOFs) or polyoxometalates (POMs) that incorporate carbazole-based ligands. mdpi.comrsc.org These crystalline, porous structures offer a high surface area and well-defined channels, enhancing the accessibility of analyte molecules to the active sensing sites. rsc.org For instance, a bis-imidazole ligand with a carbazole (B46965) connector has been used to create POM-based hybrid materials for sensing applications. rsc.org

Furthermore, carbazole derivatives can be processed into nanofibrils, which are then deposited onto electrode surfaces. researchgate.net These nanostructures provide a large surface-area-to-volume ratio, significantly amplifying the sensor's response. The general fabrication process involves synthesizing the specific carbazole derivative, followed by its application to a transducer (e.g., an electrode) through methods like drop-casting, spin-coating, or in-situ polymerization.

Mechanisms of Analyte Recognition and Specificity

The detection mechanism in sensors derived from 4-(9H-Carbazol-9-yl)aniline is primarily governed by the molecule's electronic properties. These sensors can operate based on either electrochemical or optical (fluorescence) principles.

Electrochemical Recognition: The carbazole unit is redox-active, meaning it can be easily oxidized and reduced. researchgate.net When an analyte interacts with the carbazole-based sensor film, it can modulate this redox behavior. The presence of an analyte might shift the oxidation/reduction potentials or alter the current flow, which can be measured using techniques like cyclic voltammetry (CV) or differential pulse voltammetry (DPV). mdpi.comresearchgate.net The specificity arises from the unique electronic and structural interactions between the carbazole derivative and the target analyte, such as π-π stacking or hydrogen bonding. mdpi.com

Fluorescence-Based Recognition: Many carbazole derivatives are highly fluorescent. Analyte detection can be achieved through fluorescence quenching, where the presence of the analyte decreases the fluorescence intensity. researchgate.net Several quenching mechanisms are often at play:

Photoinduced Electron Transfer (PET): An electron is transferred from the excited state of the electron-rich carbazole sensor to the electron-deficient analyte (or vice versa), leading to a non-radiative decay and quenching of fluorescence. mdpi.com

Förster Resonance Energy Transfer (FRET): Energy is transferred non-radiatively from the excited sensor molecule (donor) to the analyte molecule (acceptor) when their emission and absorption spectra overlap. mdpi.com

Inner Filter Effect (IFE): The analyte absorbs either the excitation or emission light of the fluorophore, leading to an apparent decrease in fluorescence intensity. mdpi.com

The high selectivity of these fluorescent probes, for example towards nitroaromatic compounds like picric acid, is attributed to a combination of these effects, along with strong ground-state complex formation. mdpi.comresearchgate.net

Environmental Monitoring and Detection of Pollutants

Derivatives of 4-(9H-Carbazol-9-yl)aniline have proven to be highly effective in fabricating sensors for the detection of environmental pollutants, particularly nitroaromatic compounds used in explosives and industrial anions. researchgate.netchemimpex.com The electron-rich nature of the carbazole ring makes it an excellent probe for electron-deficient nitroaromatics.

For example, fluorescent sensors based on carbazole derivatives have demonstrated high sensitivity and selectivity for picric acid (an explosive and industrial pollutant) in aqueous media. mdpi.comresearchgate.net Similarly, electrochemical sensors constructed from carbazole-containing hybrid materials have been successfully used to detect bromate, a disinfection byproduct found in drinking water. rsc.org The performance of these sensors is characterized by low limits of detection (LOD) and high quenching efficiency.

Below is a table summarizing the performance of various carbazole-based sensors for environmental pollutants:

| Sensor Material | Analyte | Detection Method | Limit of Detection (LOD) | Reference |

| 4-(9H-carbazol-9-yl)-N,N-dimethylbenzenamine | Picric Acid | Fluorescence | Not Specified | researchgate.net |

| Zinc-based Metal-Organic Framework (Zn-M₁) | Picric Acid | Fluorescence | 8.17 × 10⁻⁷ M | mdpi.com |

| [Cu(H₂O)₂(HL)₂(b-Mo₈O₂₆)]·H₂O (POM-based Complex) | Bromate (BrO₃⁻) | Electrochemical | 0.098 mM | rsc.org |

| Linear Carbazole Trimer Nanofibrils | DNT, TNT | Fluorescence | Not Specified | researchgate.net |

This table is interactive and can be sorted by clicking on the column headers.

Biosensing Platforms and Diagnostic Applications

The versatility of the 4-(9H-Carbazol-9-yl)aniline structure extends to the realm of biosensing and medical diagnostics. The core principles of electrochemical and optical detection can be adapted to recognize biologically significant molecules.

Amino-functionalized frameworks, conceptually similar to those derived from carbazole-aniline, have been employed to create ultra-high sensitivity electrochemical sensors for detecting crucial biomolecules like glutamate. rsc.org Glutamate is a key excitatory neurotransmitter, and monitoring its concentration is vital for neurological studies. The amino group on the sensor platform can interact with the target biomolecule, leading to a measurable change in the electrochemical signal. rsc.org

While direct applications of 4-(9H-Carbazol-9-yl)aniline hydrochloride in commercial biosensors are still emerging from research, its derivatives are being explored for their potential. For instance, novel carbazole derivatives have been synthesized and identified as potent inhibitors of the DNMT1 enzyme, which is a crucial target in cancer research. nih.gov This indicates the potential for developing diagnostic tools or therapeutic agents based on this chemical scaffold. The ability to functionalize the aniline group allows for the attachment of specific recognition elements, such as antibodies or enzymes, to create highly specific biosensing platforms for a wide array of diagnostic applications.

Exploration in Fluorescent Materials and Dyes

Development of High-Performance Fluorescent Dyes for Bioimaging and Diagnostics

The carbazole (B46965) unit, a key feature of 4-(9H-Carbazol-9-yl)aniline, is an excellent electron donor and possesses remarkable stability and bright photophysical properties, making it a valuable component in the design of fluorescent dyes. researchgate.net The incorporation of carbazole into fluorescent dyes is a strategy employed to enhance their performance, particularly for applications in bioimaging and diagnostics. chemimpex.comchemimpex.com Dyes derived from this compound are noted for their enhanced brightness and photostability, which are critical parameters for high-quality biological imaging. chemimpex.comchemimpex.com

Carbazole-based fluorescent probes have been extensively developed for bioimaging, offering valuable insights into important life processes. researchgate.net These probes can be designed to detect specific analytes within living cells, such as copper ions (Cu²⁺) and hydrogen peroxide, with high sensitivity and specificity. nih.govrsc.org For instance, a fluorescent probe based on a carbazole-thiophene structure has been shown to detect Cu²⁺ in living cells with a detection limit of 0.29 μM. nih.gov Another example is a two-photon fluorescent probe for mitochondrial hydrogen peroxide imaging, which utilizes a carbazole fluorophore. rsc.org The favorable donor ability, good planarity, and excellent biocompatibility of carbazole derivatives contribute to their successful application in cellular and tissue imaging. researchgate.net The use of these probes facilitates the study of cellular biology and advances medical diagnostic imaging by allowing for the visualization of biomarker concentrations at disease sites. researchgate.net

The development of these high-performance dyes often involves creating donor-π-acceptor (D-π-A) systems, where the carbazole moiety acts as the electron donor. This molecular architecture can lead to desirable properties such as large Stokes shifts, which is the separation between the absorption and emission maxima, a crucial feature for minimizing self-quenching and improving signal-to-noise ratios in imaging applications.

Below is a table summarizing the characteristics of representative carbazole-based fluorescent probes developed for bioimaging:

| Probe Name | Target Analyte | Emission Maxima (λem) | Key Features |

| Carbazole-Thiophene Probe | Cu²⁺ | - | High sensitivity (LOD: 0.29 μM), rapid response (<5s), good cell-membrane permeability. nih.gov |

| Carbazole-based Two-Photon Probe | Mitochondrial H₂O₂ | - | "Turn-on" response, good selectivity, high specificity for mitochondria. rsc.org |

| Carbazole-azine Sensor | Cu²⁺ | - | Fluorescence "off-on" switching mechanism. nih.gov |

Synthesis of Near-Infrared (NIR) Fluorescent Materials

The synthesis of fluorescent materials that operate in the near-infrared (NIR) region of the electromagnetic spectrum is of significant interest for in vivo imaging, as longer wavelengths allow for deeper tissue penetration and reduce background autofluorescence. Carbazole derivatives, including 4-(9H-Carbazol-9-yl)aniline, are promising scaffolds for the creation of NIR-emitting probes. researchgate.netrsc.org

One strategy to achieve NIR emission is the design of donor-acceptor-donor (D-A-D) type molecules. In these structures, an electron-accepting core is flanked by two electron-donating units. The carbazole moiety from 4-(9H-Carbazol-9-yl)aniline can serve as the electron-donating component. For example, a D-A-D molecule, 4,7-di(9H-carbazol-9-yl)- researchgate.netnih.govrsc.orgoxadiazolo[3,4-d]pyridazine, was synthesized and demonstrated fluorescence in the red to NIR region (620-900 nm). researchgate.net This highlights the potential of using carbazole-containing compounds to tune the emission wavelength into the NIR window.

Furthermore, quinolinium-carbazole derivatives have been developed as two-photon fluorescent probes that excite in the NIR region and emit at around 650 nm, demonstrating their utility as nucleic acid stains for live-cell imaging. mdpi.com Another carbazole-based probe was designed for the detection of bisulfite, exhibiting a long emission wavelength of 710 nm and a large Stokes shift of 220 nm, making it suitable for imaging in live animals. rsc.org The development of such probes underscores the versatility of the carbazole framework in creating materials with tailored photophysical properties for advanced biological applications. Future research in carbazole-based probes is focused on designing structures with NIR emission to improve detection efficacy. researchgate.net

The table below presents examples of carbazole-based dyes with emission in the red to NIR region:

| Dye Structure Type | Acceptor Unit | Emission Range | Application |

| Donor-Acceptor-Donor | researchgate.netnih.govrsc.orgOxadiazolo[3,4-d]pyridazine | 620-900 nm | Potential for Optoelectronics |

| Quinolinium-Carbazole | Quinolinium | ~650 nm | Two-photon Nucleic Acid Probe |

| Carbazole-based probe | - | 710 nm | Bisulfite detection in live animals |

Photostability and Brightness Enhancement in Dye Formulations

A critical requirement for fluorescent dyes, especially in applications that involve prolonged or intense light exposure like fluorescence microscopy and organic light-emitting diodes (OLEDs), is high photostability. The carbazole moiety inherent in 4-(9H-Carbazol-9-yl)aniline is known for its excellent stability, which translates to the enhanced durability of the dyes derived from it. chemimpex.comchemimpex.com The rigid and planar structure of the carbazole ring system contributes to this stability by reducing non-radiative decay pathways.

In addition to photostability, the brightness of a fluorescent dye is a key performance metric, which is a product of its molar extinction coefficient and fluorescence quantum yield. The incorporation of 4-(9H-Carbazol-9-yl)aniline into dye structures has been shown to enhance their brightness. chemimpex.comchemimpex.com The strong electron-donating nature of the carbazole unit facilitates intramolecular charge transfer (ICT) in D-A type dyes, which can lead to high fluorescence quantum yields.

For example, novel D-A-D fluorescent dyes based on a hexahydro-1H-carbazole donor unit have been synthesized and shown to exhibit bright luminescence with a maximum quantum yield of 62.6% in cyclohexane. mdpi.comresearchgate.net These dyes were successfully used as the emitting layer in OLEDs, demonstrating their robustness and high performance. mdpi.comresearchgate.net The design of these molecules often includes bulky groups to prevent undesirable π-π stacking and aggregation-caused quenching, which can diminish fluorescence in the solid state. mdpi.comresearchgate.net Research has also shown that carbazole-based styryl dyes are thermally stable up to 300 °C, further attesting to the robustness of this chemical scaffold. researchgate.net

Advanced Polymer and Supramolecular Architectures

Engineering of Conjugated Polymers Incorporating Carbazole-Aniline Units

The incorporation of carbazole-aniline units into conjugated polymer backbones is a strategic approach to developing materials with desirable optoelectronic and thermal properties. These polymers are often synthesized through various palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, or via oxidative polymerization. The resulting polymers typically exhibit good solubility in common organic solvents and high thermal stability.

The carbazole (B46965) segment is well-known for its excellent hole-injection and hole-transporting properties, while the aniline (B41778) component can influence the polymer's solubility, morphology, and electronic characteristics. The combination of these two moieties within a conjugated system allows for the tuning of the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This, in turn, affects the optical band gap and the photoluminescent properties of the polymer. For instance, by carefully selecting comonomers to pair with the carbazole-aniline unit, the emission color of the resulting polymers can be tuned across the visible spectrum, from blue to green and red.

Research has demonstrated that alternating copolymers containing carbazole and aniline moieties can exhibit blue fluorescence with high quantum efficiencies. The absorption and emission maxima of these polymers are influenced by the specific chemical structure and substitution patterns on the carbazole and aniline rings. For example, the introduction of bulky substituents can prevent excimer formation in the solid state, leading to more stable and efficient light emission. The electrochemical properties of these polymers indicate their potential as p-type semiconductors, making them suitable for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Table 1: Properties of Conjugated Copolymers Containing Carbazole and Aniline Moieties

| Polymer | Synthesis Method | λmax,UV (nm) | λmax,PL (nm) | Thermal Stability (TGA) |

|---|---|---|---|---|

| Poly(N-(2-ethylhexyl)-3,6-dibromo-carbazole-alt-aniline) | Palladium-catalyzed polycondensation | 308 - 352 | 450 - 463 (Blue) | <8% weight loss at 350°C |

| Poly(3,6-dibromo-carbazole-alt-aniline) | Palladium-catalyzed polycondensation | 308 - 352 | 450 - 463 (Blue) | <8% weight loss at 350°C |

| Random copolymers of N-(3,6-dibromo)carbazole, aniline, and an oxadiazole derivative | Suzuki Coupling | Shifted with comonomer ratio | ~519 (Green) | Good thermal stability |

| 1,8-Carbazole-based copolymers | Pd-catalyzed polycondensation | Varies with comonomer | Varies with comonomer | High thermal stability |

Design of Molecularly Imprinted Polymers for Selective Binding

Molecularly imprinted polymers (MIPs) are synthetic receptors with tailored recognition sites for a specific template molecule. The design of MIPs for the selective binding of molecules like 4-(9H-Carbazol-9-yl)aniline involves the polymerization of functional monomers and a cross-linker in the presence of the target molecule, which acts as a template. After polymerization, the template is removed, leaving behind cavities that are complementary in size, shape, and chemical functionality to the template.

For a template containing both carbazole and aniline groups, the selection of an appropriate functional monomer is crucial. Monomers capable of forming non-covalent interactions, such as hydrogen bonds, π-π stacking, and dipole-dipole interactions with the template, are preferred. For the carbazole moiety, monomers with electron-accepting properties could engage in π-π stacking. For the aniline group, acidic functional monomers like methacrylic acid could form hydrogen bonds with the amino group.

The synthesis of MIPs for carbazole derivatives has been explored, demonstrating the feasibility of creating selective recognition sites for this class of compounds. researchgate.netrsc.orgnih.gov Similarly, MIPs have been designed for the separation and detection of aniline and its derivatives. mdpi.comresearchgate.netgoogle.comgoogle.com While specific research on MIPs using 4-(9H-Carbazol-9-yl)aniline hydrochloride as the template is not widely documented, the principles derived from studies on related structures can be applied. For instance, computational modeling can be employed to predict the strength of interactions between the template and various functional monomers, aiding in the selection of the optimal monomer for synthesis. researchgate.net

Challenges in imprinting with conjugated structures like polycarbazole have been noted, as strong interactions between the template and the growing polymer can sometimes hinder the polymerization process. nih.gov Therefore, careful optimization of the polymerization conditions, including the template-to-monomer ratio, the type of solvent (porogen), and the polymerization temperature, is necessary to achieve MIPs with high selectivity and binding capacity.

Table 2: Components and Interactions in the Design of MIPs for Carbazole-Aniline Compounds

| Component | Role | Examples | Type of Interaction with Template |

|---|---|---|---|

| Template | The molecule to be recognized | 4-(9H-Carbazol-9-yl)aniline | Forms the shape of the binding cavity |

| Functional Monomer | Interacts with the template | Methacrylic acid, Acrylamide, 4-Vinylpyridine | Hydrogen bonding, π-π stacking, electrostatic interactions |

| Cross-linker | Forms the polymer matrix | Ethylene glycol dimethacrylate (EGDMA) | Covalent bonds with the functional monomer |

| Initiator | Starts the polymerization | 2,2'-Azobisisobutyronitrile (AIBN) | Free radical generation |

| Porogen (Solvent) | Controls the morphology of the polymer | Toluene, Acetonitrile | Solvates the components and influences non-covalent interactions |

Synthesis of Lanthanide Coordination Polymers with Tunable Luminescence

Lanthanide coordination polymers are a class of materials known for their unique luminescent properties, which arise from the f-f electronic transitions of the lanthanide ions. However, these transitions are often weak due to being orbitally forbidden. A common strategy to enhance their luminescence is the "antenna effect," where an organic ligand absorbs light and efficiently transfers the energy to the lanthanide ion, which then emits at its characteristic wavelength.

Carbazole-containing ligands are excellent candidates for sensitizing lanthanide emission due to their high absorption cross-sections and appropriate triplet energy levels for energy transfer to many lanthanide ions, such as Eu³⁺ (red emission) and Tb³⁺ (green emission). The aniline part of 4-(9H-Carbazol-9-yl)aniline can be further functionalized, for example, by converting the amino group into a coordinating group like a carboxylate or a Schiff base, to facilitate coordination with lanthanide ions.

The synthesis of lanthanide coordination polymers typically involves the self-assembly of metal salts and organic ligands in a suitable solvent system, often under solvothermal conditions. The resulting structures can range from one-dimensional chains to two- or three-dimensional networks. The choice of the ligand, the lanthanide ion, and the reaction conditions can influence the dimensionality and topology of the coordination polymer, which in turn affects its luminescent properties.

For instance, a new aromatic carboxylate ligand derived from a carbazole moiety has been used to synthesize a series of lanthanide coordination compounds. researchgate.netichf.edu.pl The resulting terbium complex was found to be a one-dimensional coordination polymer exhibiting the characteristic green luminescence of Tb³⁺. The luminescent properties of such materials, including their quantum yields and lifetimes, are highly dependent on the efficiency of the energy transfer from the ligand to the metal center and the coordination environment of the lanthanide ion. nih.govresearchgate.netacs.org

Table 3: Luminescent Properties of Lanthanide Coordination Polymers with Carbazole-Based Ligands

| Lanthanide Ion | Ligand Type | Emission Color | Potential Application |

|---|---|---|---|

| Eu³⁺ | Carbazole-functionalized carboxylate | Red | Optical devices, sensors |

| Tb³⁺ | Carbazole-functionalized carboxylate | Green | Light-emitting diodes (LEDs) |

| Dy³⁺ | Fluorine-substituted carboxylate and phenanthroline | Yellow/White | Solid-state lighting |

| Sm³⁺ | Bis(1,2,4-triazol-1-yl)methane | Orange-Red | Luminescent probes |

Integration into Inorganic-Organic Hybrid Polyoxometalates for Electrode Materials

Inorganic-organic hybrid materials based on polyoxometalates (POMs) are of great interest for applications in catalysis, electrochemistry, and materials science. POMs are discrete, anionic metal-oxide clusters with well-defined structures and rich redox properties. Integrating organic components, such as carbazole-aniline derivatives, into POM-based frameworks can lead to hybrid materials with synergistic properties, combining the redox activity of the inorganic cluster with the electronic and structural diversity of the organic ligand.

The synthesis of these hybrid materials can be achieved by reacting POMs with organic ligands that have coordinating groups capable of binding to the POMs themselves or to additional metal centers that link the POMs. The aniline group of 4-(9H-Carbazol-9-yl)aniline can be functionalized to introduce such coordinating sites, for example, by reacting it to form imidazole (B134444) or pyridine (B92270) moieties.

Recent research has shown the successful synthesis of POM-based hybrid materials using a carbazole-based bis-imidazole ligand. researchgate.netrsc.orgrsc.org In these studies, the carbazole ligand was used to link transition metal ions, which in turn coordinated with different polyoxomolybdate anions, forming 1D and 2D structures. These hybrid materials were then fabricated into electrodes for electrochemical sensing applications. The results indicated that the materials possessed good electrocatalytic activity, for example, in the detection of bromate. The electrochemical performance of these hybrid materials is influenced by the specific POM used and the structure of the resulting hybrid framework. researchgate.netrsc.orgrsc.org

The incorporation of the carbazole-aniline moiety can also enhance the electronic conductivity and stability of the hybrid material, making it a promising candidate for electrode materials in batteries, supercapacitors, and electrocatalytic systems. tesisenred.net The organic component can provide a flexible and processable matrix for the rigid inorganic clusters, while the POMs contribute their high charge density and multi-electron redox capabilities. researchgate.netresearchgate.net

Table 4: Properties of Carbazole-POM Hybrid Electrode Materials

| Hybrid Material | POM Type | Organic Ligand | Structure | Electrochemical Application |

|---|---|---|---|---|

| Complex 1 | Dimolybdate | 3,6-di(1H-imidazol-1-yl)-9H-carbazole | 2D Network | Sensing of bromate |

| Complex 2 | β-Octamolybdate | 3,6-di(1H-imidazol-1-yl)-9H-carbazole | 1D Chain | Sensing of bromate |

| Complex 3 | Anderson-type CrMo₆ | 3,6-di(1H-imidazol-1-yl)-9H-carbazole | 2D Layer | Sensing of bromate |

Prospective Research Avenues and Interdisciplinary Impact

Rational Molecular Design for Enhanced Performance and Functionality

Rational molecular design is a cornerstone for unlocking the full potential of carbazole-aniline derivatives, enabling the fine-tuning of their electronic and physical properties for specific, high-performance applications. The inherent characteristics of the 4-(9H-Carbazol-9-yl)aniline scaffold, such as high charge carrier mobility and thermal stability, serve as an excellent foundation for targeted modifications. evitachem.com

The primary strategy involves chemical modification of the core structure. The aniline (B41778) group's reactive amino (-NH2) functionality provides a convenient site for further chemical alterations, allowing the molecule to be used as a monomer in polymerization reactions or for the attachment of other functional groups. This functionalization is key to expanding its utility in organic electronics and developing more complex materials. By introducing various substituents onto the carbazole (B46965) or aniline rings, researchers can precisely tailor the material's energy levels (HOMO/LUMO), solubility, and charge transport characteristics.

For instance, in the context of Organic Light-Emitting Diodes (OLEDs), where carbazole derivatives are prized as hole-transporting materials (HTMs), molecular design focuses on enhancing thermal and morphological stability. mdpi.comresearchgate.net One effective approach is to conjugate different carbazole or triphenylamine (B166846) units to the main 4-(9H-Carbazol-9-yl)aniline framework. mdpi.comresearchgate.net This creates larger, more rigid molecular architectures, resulting in amorphous materials with high glass transition temperatures (Tg), which is crucial for preventing the degradation of OLED devices caused by heat generated during operation. researchgate.net Computational modeling, such as Density Functional Theory (DFT), can be employed to predict the electronic properties and dominant conformations of these newly designed molecules, bridging the gap between theoretical design and experimental outcomes.

Synergistic Approaches Combining Carbazole-Aniline with Other Functional Units

The performance of materials based on 4-(9H-Carbazol-9-yl)aniline can be significantly amplified through synergistic combinations with other functional units. This involves creating hybrid materials, copolymers, or composite systems where the carbazole-aniline component works in concert with other molecules to achieve properties unattainable by the individual components alone.

A prominent area of this research is the development of conjugated polymers for organic electronics. evitachem.com By incorporating the 4-(9H-Carbazol-9-yl)aniline unit as a repeating monomer in a polymer chain, its excellent hole-transporting properties can be imparted to the resulting macromolecule. evitachem.com For example, copolymers have been synthesized that combine carbazole units with electron-accepting moieties to create donor-acceptor (D-A) systems. These D-A structures are fundamental to organic photovoltaics (OPVs) and can also be used in electrochromic devices, where the material changes color in response to an electrical voltage. mdpi.commdpi.com